molecular formula C48H38N12O4 B3177979 4-[10,15,20-Tris[4-(hydrazinecarbonyl)phenyl]-21,23-dihydroporphyrin-5-yl]benzohydrazide CAS No. 323208-61-3

4-[10,15,20-Tris[4-(hydrazinecarbonyl)phenyl]-21,23-dihydroporphyrin-5-yl]benzohydrazide

Cat. No. B3177979
CAS RN: 323208-61-3
M. Wt: 846.9 g/mol
InChI Key: YSSRVYRNFYLZKY-UHFFFAOYSA-N
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Description

The compound “4-[10,15,20-Tris[4-(hydrazinecarbonyl)phenyl]-21,23-dihydroporphyrin-5-yl]benzohydrazide” is a derivative of porphyrin. Porphyrins are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH-). Porphyrins are often used as catalysts and have significant roles in biological systems .


Molecular Structure Analysis

Porphyrins have a planar structure, with conjugated double bonds that create a system of delocalized π electrons. This gives them unique optical properties, such as strong absorption in the visible region of the electromagnetic spectrum .


Chemical Reactions Analysis

Porphyrins can undergo a variety of chemical reactions, including metalation, oxidation, reduction, and substitution reactions at the periphery of the macrocycle . The specific reactivity of “4-[10,15,20-Tris[4-(hydrazinecarbonyl)phenyl]-21,23-dihydroporphyrin-5-yl]benzohydrazide” would depend on the specific conditions and reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of a porphyrin derivative depend on its specific structure. Porphyrins generally have strong absorption in the visible region and can fluoresce. They are often colored, with the color depending on the specific structure of the molecule .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research by Younis (2011) focused on the synthesis of heterocyclic compounds through reactions involving benzohydrazide derivatives. These processes yielded compounds with potential applications in various fields, including medicinal chemistry and material science. The study demonstrates the versatility of benzohydrazide derivatives in synthesizing complex heterocyclic structures, which could be relevant to the synthesis and applications of the compound (Younis, 2011).

Enzyme Inhibition Studies

Kausar et al. (2021) explored the potential of thiophene-2-carboxamide based benzohydrazide derivatives as cholinesterase inhibitors. The study highlights the utility of such compounds in designing inhibitors for critical enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which have implications in treating diseases such as Alzheimer's. This research indicates the potential for similar compounds to be used in enzyme inhibition studies and drug development (Kausar et al., 2021).

Safety and Hazards

The safety and hazards associated with a specific porphyrin derivative would depend on its specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it.

Future Directions

Porphyrins and their derivatives have a wide range of potential applications, from catalysis to medicine. Future research may focus on developing new synthetic methods, exploring new applications, and understanding the properties of these compounds in more detail .

properties

IUPAC Name

4-[10,15,20-tris[4-(hydrazinecarbonyl)phenyl]-21,23-dihydroporphyrin-5-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H38N12O4/c49-57-45(61)29-9-1-25(2-10-29)41-33-17-19-35(53-33)42(26-3-11-30(12-4-26)46(62)58-50)37-21-23-39(55-37)44(28-7-15-32(16-8-28)48(64)60-52)40-24-22-38(56-40)43(36-20-18-34(41)54-36)27-5-13-31(14-6-27)47(63)59-51/h1-24,53,56H,49-52H2,(H,57,61)(H,58,62)(H,59,63)(H,60,64)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSRVYRNFYLZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)NN)C8=CC=C(C=C8)C(=O)NN)C=C4)C9=CC=C(C=C9)C(=O)NN)N3)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H38N12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

846.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[10,15,20-Tris[4-(hydrazinecarbonyl)phenyl]-21,23-dihydroporphyrin-5-yl]benzohydrazide
Reactant of Route 2
4-[10,15,20-Tris[4-(hydrazinecarbonyl)phenyl]-21,23-dihydroporphyrin-5-yl]benzohydrazide
Reactant of Route 3
Reactant of Route 3
4-[10,15,20-Tris[4-(hydrazinecarbonyl)phenyl]-21,23-dihydroporphyrin-5-yl]benzohydrazide
Reactant of Route 4
4-[10,15,20-Tris[4-(hydrazinecarbonyl)phenyl]-21,23-dihydroporphyrin-5-yl]benzohydrazide
Reactant of Route 5
4-[10,15,20-Tris[4-(hydrazinecarbonyl)phenyl]-21,23-dihydroporphyrin-5-yl]benzohydrazide
Reactant of Route 6
4-[10,15,20-Tris[4-(hydrazinecarbonyl)phenyl]-21,23-dihydroporphyrin-5-yl]benzohydrazide

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